molecular formula C22H21ClFN3O B2687717 3-(4-chloro-3-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one CAS No. 2034523-67-4

3-(4-chloro-3-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B2687717
CAS No.: 2034523-67-4
M. Wt: 397.88
InChI Key: TVIGNNZVNHLDJD-UHFFFAOYSA-N
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Description

3-(4-chloro-3-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a synthetic organic compound that belongs to the class of substituted isoquinolines. Compounds in this class are often studied for their potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Substitution Reactions: Introduction of the chloro and fluoro substituents on the phenyl ring can be done through halogenation reactions using reagents like chlorine and fluorine gas or their derivatives.

    Coupling Reactions: The pyrazole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline or pyrazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group or any double bonds present in the structure using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions, acid catalysts for Pictet-Spengler reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like 3-(4-chloro-3-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to investigate biological pathways and mechanisms.

Medicine

Pharmacologically, this compound may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities. It can be used in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloro-3-fluorophenyl)-1-(4-(1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Lacks the methyl group on the pyrazole ring.

    3-(4-chlorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Lacks the fluorine substituent on the phenyl ring.

    3-(4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Lacks the chlorine substituent on the phenyl ring.

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, along with the methyl group on the pyrazole ring, may confer unique chemical and biological properties to 3-(4-chloro-3-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O/c1-26-12-17(11-25-26)19-14-27(13-16-4-2-3-5-18(16)19)22(28)9-7-15-6-8-20(23)21(24)10-15/h2-6,8,10-12,19H,7,9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIGNNZVNHLDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CCC4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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